molecular formula C14H14BrNO2 B1293402 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline CAS No. 946700-38-5

5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline

Cat. No.: B1293402
CAS No.: 946700-38-5
M. Wt: 308.17 g/mol
InChI Key: HTMVNSQRGMMTNE-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is a synthetic organic compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methylphenoxy group attached to an aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 5-bromo-2-iodoaniline), aryl boronic acid (e.g., 2-methoxy-4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)

    Solvent: A mixture of water and an organic solvent (e.g., tetrahydrofuran)

    Temperature: Typically around 80-100°C

    Reaction Time: Several hours to complete the coupling reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride in methanol.

Major Products

    Substitution Reactions: Formation of various substituted anilines.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of primary amines.

Scientific Research Applications

5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline depends on its specific application. In biochemical research, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxyaniline: Similar structure but lacks the methylphenoxy group.

    2-(2-Methoxy-4-methylphenoxy)aniline: Similar structure but lacks the bromine atom.

    5-Bromo-2-(4-methylphenoxy)aniline: Similar structure but lacks the methoxy group.

Uniqueness

5-Bromo-2-(2-methoxy-4-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the methoxy-4-methylphenoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for targeted research applications.

Properties

IUPAC Name

5-bromo-2-(2-methoxy-4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMVNSQRGMMTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Br)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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